molecular formula C7H10N2O2 B073329 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1125-29-7

1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B073329
CAS No.: 1125-29-7
M. Wt: 154.17 g/mol
InChI Key: NOIOGQJFLIPRBI-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2. It is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and a carboxylic acid group.

Mechanism of Action

Target of Action

The primary targets of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid are currently unknown . This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It has been used as an electrode in electrocatalytic oxidation , suggesting that it may interact with its targets through redox reactions. More studies are required to fully understand its interaction with its targets and any resulting changes.

Biochemical Pathways

Given its use in electrocatalytic oxidation , it may be involved in redox reactions and related pathways

Result of Action

As it has been used in electrocatalytic oxidation , it may influence redox reactions at the molecular level. More research is needed to describe these effects in detail.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-methanol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3,5-trimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-6(7(10)11)5(2)9(3)8-4/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIOGQJFLIPRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353049
Record name 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-29-7
Record name 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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